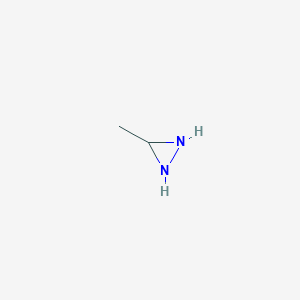

3-Methyldiaziridine

Description

Structure

3D Structure

Properties

CAS No. |

53156-92-6 |

|---|---|

Molecular Formula |

C2H6N2 |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

3-methyldiaziridine |

InChI |

InChI=1S/C2H6N2/c1-2-3-4-2/h2-4H,1H3 |

InChI Key |

SBZUREROTHEDEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1NN1 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 3-Methyldiaziridine: A Technical Guide to a Viable Synthetic Approach

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct synthesis of 3-methyldiaziridine from aldoxime O-sulfonic acids presents significant challenges due to the inherent instability of the aldoxime O-sulfonate intermediates, which readily decompose into the corresponding nitriles. This guide, therefore, outlines a more robust and widely recognized alternative: the synthesis of 3-alkyldiaziridines through the reaction of an aldehyde with an amine source and an aminating agent, specifically hydroxylamine-O-sulfonic acid (HOSA). This approach avoids the unstable intermediates of the initially proposed route and offers a practical pathway to the desired diaziridine ring system. This document provides a comprehensive overview of a viable synthetic strategy, including a plausible reaction mechanism, a generalized experimental protocol, and representative quantitative data based on analogous syntheses.

Introduction: The Challenge of Aldoxime O-Sulfonic Acids

The synthesis of 3-monoalkyldiaziridines, such as this compound, from aldoxime O-sulfonic acids is a theoretically appealing route. However, in practice, it is largely unfeasible. Aldoxime O-sulfonates and their corresponding acids are highly unstable and have a strong propensity to decompose. This decomposition pathway leads to the formation of nitriles and sulfonic or sulfuric acid, respectively, thus preventing the desired cyclization to form the diaziridine ring. This inherent instability necessitates the exploration of alternative synthetic strategies.

A Viable Alternative: The Three-Component Synthesis

A well-established and effective method for the synthesis of 3-alkyldiaziridines involves a three-component reaction between an aldehyde, an amine source (typically ammonia), and an aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a commonly employed aminating agent in this context due to its commercial availability and reactivity. This method provides a direct and reliable route to the diaziridine core.

Proposed Reaction Mechanism

The reaction is thought to proceed through the initial formation of an imine from the reaction of the aldehyde (acetaldehyde) and ammonia (B1221849). This is followed by the nucleophilic attack of the imine nitrogen on the aminating agent (HOSA), leading to an intermediate that subsequently undergoes intramolecular cyclization to yield the this compound product.

Caption: Proposed reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of 3-alkyldiaziridines based on similar reported procedures. Please note that specific yields and reaction parameters for this compound may vary and require optimization.

| Aldehyde | Amine Source | Aminating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetaldehyde | Ammonia | HOSA | Methanol/Water | 0 - 25 | 4 - 12 | 40 - 60 |

| Propanal | Ammonia | HOSA | Methanol/Water | 0 - 25 | 4 - 12 | 45 - 65 |

| Butanal | Ammonia | HOSA | Dichloromethane (B109758) | 0 - 25 | 6 - 18 | 50 - 70 |

Experimental Protocol: A Generalized Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound based on the three-component reaction strategy.

Materials and Reagents

-

Acetaldehyde

-

Aqueous Ammonia (e.g., 28-30%)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Methanol

-

Water (deionized)

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine acetaldehyde and aqueous ammonia in methanol. Cool the mixture to 0°C in an ice bath.

-

Addition of HOSA: Dissolve hydroxylamine-O-sulfonic acid (HOSA) in water and add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the temperature at or below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain the pure this compound.

-

Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its identity and purity.

Conclusion

While the synthesis of this compound from aldoxime O-sulfonic acids is fraught with difficulties due to the instability of the key intermediate, a reliable and effective three-component synthesis strategy provides a viable alternative. The reaction of acetaldehyde, ammonia, and hydroxylamine-O-sulfonic acid offers a direct route to the desired diaziridine core. The generalized protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this compound and related compounds in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

Spectroscopic Characterization of 3-Methyldiaziridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-methyldiaziridine. These values are estimated based on the chemical structure and typical spectroscopic ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | CH₃ | 1.0 - 1.5 | Doublet | 5 - 7 |

| ¹H | CH (ring) | 2.0 - 2.5 | Quartet | 5 - 7 |

| ¹H | NH | 1.5 - 3.0 | Broad Singlet | - |

| ¹³C | CH₃ | 15 - 25 | - | - |

| ¹³C | C (ring) | 40 - 50 | - | - |

Note: NMR spectra are typically recorded in a deuterated solvent such as CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| C-H | Bend | 1375 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

| N-N | Stretch | 1000 - 1200 | Weak to Medium |

Note: IR spectra can be obtained from neat liquid, solid (KBr pellet), or solution.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrum Fragmentation of this compound

| m/z | Proposed Fragment Ion | Relative Abundance |

| 58 | [M]⁺ (Molecular Ion) | Moderate |

| 57 | [M-H]⁺ | Moderate |

| 43 | [M-CH₃]⁺ | High |

| 42 | [M-NH₂]⁺ or [C₂H₄N]⁺ | Moderate |

| 28 | [N₂]⁺ or [CH₂N]⁺ | High |

| 15 | [CH₃]⁺ | High |

Note: This represents a plausible electron ionization (EI) mass spectrum. The base peak would likely be one of the major fragments (e.g., m/z 43 or 15).

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set appropriate parameters: spectral width (~12 ppm), number of scans (e.g., 16-64), relaxation delay (e.g., 1-2 s).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set appropriate parameters: spectral width (~200 ppm), number of scans (e.g., 1024 or more due to the low natural abundance of ¹³C), relaxation delay (e.g., 2 s).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small drop of liquid this compound directly onto the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-100).

-

Detection: The detector will record the abundance of each ion at a specific m/z value.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula (C₂H₆N₂).

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic characterization of a novel compound like this compound.

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information for this compound.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-alkyldiaziridines. Due to a scarcity of published data for simple, N-unsubstituted 3-alkyldiaziridines, this document focuses on representative N-benzyl substituted analogs to provide insight into the characteristic spectral features of this heterocyclic scaffold. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of diaziridine-containing compounds, which are valuable intermediates in organic synthesis and potential pharmacophores in drug discovery.

Introduction to the NMR Spectroscopy of Diaziridines

Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. The strained ring system and the stereochemical properties of the nitrogen atoms make NMR spectroscopy an invaluable tool for their structural elucidation. Key features to consider in the ¹H and ¹³C NMR spectra of 3-alkyldiaziridines include:

-

¹H NMR: The protons on the diaziridine ring and the adjacent alkyl groups exhibit characteristic chemical shifts and coupling patterns. The diastereotopic nature of protons on the carbon of the diaziridine ring and on adjacent methylene (B1212753) groups can lead to complex splitting patterns. The coupling constants can provide information about the stereochemistry of the ring.

-

¹³C NMR: The chemical shift of the carbon atom within the diaziridine ring is a key diagnostic signal. The shifts of the carbons in the 3-alkyl substituent are also important for structural confirmation.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and NMR analysis of 3-alkyldiaziridines, based on procedures reported in the scientific literature.

Synthesis of 3-Alkyldiaziridines

A common method for the synthesis of N-substituted 3-alkyldiaziridines involves the reaction of an aldehyde or ketone with a primary amine and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA).

General Procedure:

-

To a solution of the corresponding aldehyde or ketone in a suitable solvent (e.g., dichloromethane), the primary amine is added, and the mixture is stirred to form the imine in situ.

-

Hydroxylamine-O-sulfonic acid is then added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) or NMR spectroscopy until completion.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure diaziridine.

NMR Analysis

Sample Preparation:

-

Approximately 5-10 mg of the purified diaziridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard acquisition parameters are used. The spectral width is typically set to cover the range of -2 to 12 ppm.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is generally set from 0 to 220 ppm.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of proton and carbon signals.

NMR Spectral Data of N-Benzyl-3-Alkyldiaziridines

The following tables summarize the ¹H and ¹³C NMR spectral data for a series of trans-1-benzyl-3-alkyldiaziridines. These compounds serve as valuable models for understanding the NMR characteristics of the 3-alkyldiaziridine core. All spectra were recorded in CDCl₃.[1]

Table 1: ¹H NMR Spectral Data of trans-1-Benzyl-3-Alkyldiaziridines in CDCl₃ [1]

| Compound | R Group | δ (ppm) and Multiplicity |

| trans-1-Benzyl-3-methyldiaziridine | Methyl | 7.42–7.24 (m, 5H, Ar-H), 3.59 (d, J = 6.9 Hz, 1H), 3.52 (d, J = 6.9 Hz, 1H), 2.71 (dq, J = 7.3, 4.9 Hz, 1H, CH-CH₃), 1.66 (bs, 1H, NH), 1.38 (d, J = 4.9 Hz, 3H, CH₃) |

| trans-1-Benzyl-3-heptyldiaziridine | Heptyl | 7.35–7.21 (m, 5H, Ar-H), 3.52 (d, J = 7 Hz, 1H), 3.43 (d, J = 7 Hz, 1H), 2.59-2.56 (m, 1H, CH-Alkyl), 1.69 (bs, 1H, NH), 1.50-1.40 (m, 2H), 1.29-1.25 (m, 2H), 1.24-1.19 (m, 8H), 0.75 (t, J = 7.5 Hz, 3H) |

| trans-1-Benzyl-3-isopropyldiaziridine | Isopropyl | 7.39–7.23 (m, 5H, Ar-H), 3.55 (s, 2H, CH₂-Ph), 2.31 (d, J = 7.6 Hz, 1H, CH-Alkyl), 1.76 (bs, 1H, NH), 1.74-1.65 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.7 Hz, 3H, CH₃), 0.98 (d, J = 6.8 Hz, 3H, CH₃) |

Table 2: ¹³C NMR Spectral Data of trans-1-Benzyl-3-Alkyldiaziridines in CDCl₃ [1]

| Compound | R Group | δ (ppm) |

| trans-1-Benzyl-3-methyldiaziridine | Methyl | 138.2, 128.7 (2C), 128.4 (2C), 127.5, 64.8 (CH₂-Ph), 56.2 (C-3), 20.3 (CH₃) |

| trans-1-Benzyl-3-heptyldiaziridine | Heptyl | 137.7, 128.6 (2C), 128.3 (2C), 127.3, 64.6 (CH₂-Ph), 59.8 (C-3), 34.6, 31.3, 29.2, 28.5, 25.9, 22.6, 13.8 |

| trans-1-Benzyl-3-isopropyldiaziridine | Isopropyl | 138.1, 128.7 (2C), 128.4 (2C), 127.5, 70.3 (C-3), 64.6 (CH₂-Ph), 32.5 (CH(CH₃)₂), 19.9 (CH₃), 19.1 (CH₃) |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of 3-alkyldiaziridines.

Caption: Synthesis and NMR analysis workflow for 3-alkyldiaziridines.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 3-alkyldiaziridines, supported by representative data and generalized experimental protocols. Researchers can utilize this information to facilitate the synthesis and characterization of novel diaziridine-containing molecules for various applications in chemistry and drug development.

References

3-Methyldiaziridine: A Technical Guide on a Strained Heterocycle

Disclaimer: Specific experimental data for 3-methyldiaziridine is limited in publicly available literature. This guide provides information based on the known properties of mono-alkyldiaziridines and theoretical studies, offering insights into its expected physical and chemical characteristics.

Introduction

Diaziridines are a class of three-membered heterocyclic organic compounds containing two nitrogen atoms in the ring. These strained rings exhibit unique chemical reactivity, making them intriguing building blocks in organic synthesis and medicinal chemistry. This compound, a simple mono-alkyl substituted diaziridine, is a volatile and highly reactive molecule. Its chemistry is dominated by the inherent ring strain and the presence of two nucleophilic nitrogen atoms. This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted physical and chemical properties of this compound, along with general experimental protocols and reactivity pathways applicable to this class of compounds.

Physical and Chemical Properties

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₂H₆N₂ | - |

| Molecular Weight | 58.08 g/mol | Calculated from the molecular formula. |

| Boiling Point | Estimated to be low, likely volatile at room temperature. | Simple diaziridines have low boiling points. For example, the parent diaziridine is a gas at room temperature. Alkyl substitution will increase the boiling point. |

| Melting Point | Not available. | Likely to be a liquid at standard temperature and pressure. |

| pKa | Estimated to be around 4-6. | Diaziridines are weakly basic due to the nitrogen lone pairs. The exact pKa is influenced by the methyl group's electron-donating effect. |

| Solubility | Expected to be soluble in water and common organic solvents. | The presence of two nitrogen atoms capable of hydrogen bonding suggests water solubility. |

| Stability | Unstable, particularly in the presence of acids or upon heating. | The high ring strain makes it prone to decomposition and polymerization. 3-Alkyldiaziridines are known to be less stable than their 3,3-dialkyl counterparts.[1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A doublet for the methyl protons (CH₃) coupled to the adjacent ring proton.- A quartet for the ring proton at the 3-position (CH) coupled to the methyl group.- Signals for the two N-H protons, which may be broad and their chemical shift dependent on solvent and concentration. The presence of stereoisomers due to slow nitrogen inversion could lead to more complex spectra.[2][3] |

| ¹³C NMR | - A signal for the methyl carbon (CH₃).- A signal for the ring carbon at the 3-position (CH). The chemical shift would be influenced by the electronegativity of the adjacent nitrogen atoms. |

| IR Spectroscopy | - N-H stretching vibrations in the range of 3200-3400 cm⁻¹.- C-H stretching vibrations for the methyl and ring C-H bonds around 2800-3000 cm⁻¹.- N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 58.- Fragmentation patterns would likely involve the loss of the methyl group (M-15) and cleavage of the strained ring. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not well-documented due to its instability. However, a general approach for the synthesis of 3-alkyldiaziridines can be adapted.[1][4]

General Synthesis of 3-Alkyldiaziridines from Aldehydes

This method involves the reaction of an aldehyde with ammonia (B1221849) and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent system.

Materials:

-

Ammonia (aqueous or gaseous)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Methanol (B129727) or water as solvent

-

Sodium hydroxide (B78521) or other base for pH adjustment

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Procedure:

-

A solution of acetaldehyde in methanol is cooled in an ice bath.

-

Aqueous ammonia is added dropwise to the acetaldehyde solution while maintaining the low temperature.

-

A freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid is then added slowly to the reaction mixture. The pH of the solution should be carefully monitored and maintained in the basic range (pH 8-10) by the addition of a base like sodium hydroxide.

-

The reaction is stirred at a low temperature for several hours.

-

The reaction mixture is then extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure at a low temperature to yield the crude this compound.

Purification: Purification of this compound is challenging due to its volatility and instability. Low-temperature distillation or chromatography on a deactivated support may be attempted with caution.

Reactivity and Potential Applications

The reactivity of this compound is governed by its strained ring system. It can undergo a variety of transformations, primarily involving ring opening or reactions at the nitrogen atoms.

-

N-Functionalization: The nitrogen atoms can be alkylated, acylated, or otherwise functionalized.

-

Ring Opening: The strained C-N and N-N bonds can be cleaved under various conditions. Acid-catalyzed hydrolysis leads to the formation of acetaldehyde and hydrazine. Reductive ring opening can yield 1,2-diaminopropane.

-

Oxidation: Oxidation of diaziridines is a common method to synthesize the corresponding diazirines, which are more stable three-membered heterocycles containing a C-N=N unit. Diazirines are valuable photoaffinity labeling reagents used in drug development to identify the binding partners of bioactive molecules.[5]

Signaling Pathways and Drug Development

There is no direct evidence of this compound being involved in specific signaling pathways. However, the diaziridine motif is of interest to drug development professionals primarily as a precursor to diazirine-based photoaffinity probes. These probes are designed to be structurally similar to a drug of interest and are used to covalently label their biological targets upon photoactivation. This technique is invaluable for target identification and validation in drug discovery.

Diagrams

Caption: General synthesis of this compound.

Caption: Key reactivity pathways of diaziridines.

Conclusion

This compound, as a representative of mono-alkyldiaziridines, is a highly reactive and challenging compound to handle. While specific experimental data is scarce, its predicted properties and reactivity patterns, based on the broader class of diaziridines, highlight its potential as a synthetic intermediate. The primary interest for drug development professionals lies in the conversion of diaziridines to diazirines, which are powerful tools for chemical biology and drug discovery. Further research into the stabilization and controlled reactivity of simple diaziridines could unlock new applications for this fascinating class of strained heterocycles.

References

Unraveling the Thermal Behavior of 3-Methyldiaziridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The study of strained heterocyclic compounds is a cornerstone of modern organic chemistry and drug development. Among these, diaziridines, three-membered rings containing two nitrogen atoms, present a unique combination of stability and reactivity. This technical guide delves into the thermal stability and decomposition pathways of a specific, yet under-documented derivative, 3-methyldiaziridine. Due to a lack of extensive research specifically on this compound's thermal properties, this paper will draw upon the established chemistry of the diaziridine ring system to infer its likely behavior.

General Thermal Stability of Diaziridines

Diaziridines are known to be strained molecules due to the acute bond angles of the three-membered ring.[1] This ring strain is a driving force for their thermal decomposition. However, the nitrogen atoms in a diaziridine ring are configurationally stable, as the ring strain prevents the Walden inversion that is common in other amines.[1] The thermal stability of diaziridines can be influenced by the substituents on the carbon and nitrogen atoms. Generally, unsubstituted or simply alkyl-substituted diaziridines are more stable than those with bulky or electronically withdrawing groups. The thermal treatment of some diaziridine derivatives has been shown to lead to intramolecular rearrangements.[2]

Postulated Decomposition Pathway of this compound

The thermal decomposition of this compound is likely to proceed through the homolytic cleavage of the weakest bond in the ring, the N-N bond, to form a diradical intermediate. This diradical can then undergo further reactions to yield stable products. An alternative pathway could involve the initial cleavage of a C-N bond. Subsequent rearrangement and fragmentation of these intermediates would lead to the final decomposition products.

Based on the general principles of diaziridine chemistry, a plausible decomposition pathway for this compound is proposed to involve the initial cleavage of the N-N bond, followed by the loss of dinitrogen (N₂) to form a carbene intermediate, which can then rearrange.

Hypothesized Thermal Decomposition of this compound

Caption: Hypothesized thermal decomposition pathway of this compound.

Quantitative Data

Due to the absence of specific experimental data for this compound in the reviewed literature, the following table presents typical thermal decomposition data for related small-ring nitrogen heterocycles to provide a comparative context.

| Compound Family | Typical Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Key Decomposition Products |

| Aziridines | 100 - 200 | 100 - 150 | Alkenes, Imines |

| Oxaziridines | 50 - 150 | 80 - 120 | Nitrones, Amides |

| Diazirines | < 100 (Photolytic) | N/A | Carbenes, N₂ |

| Substituted Tetrazines | 150 - 300 | 120 - 200 | Nitriles, N₂ |

Note: This data is illustrative and compiled from general knowledge of related compounds.[3][4] Specific values for this compound will require experimental determination.

Experimental Protocols

To experimentally determine the thermal stability and decomposition pathway of this compound, a combination of thermoanalytical and spectroscopic techniques would be employed.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

Objective: To determine the decomposition temperature and identify gaseous decomposition products.

Methodology:

-

A small, precise mass of synthesized and purified this compound is placed in an alumina (B75360) crucible.

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is recorded as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature.

-

The gaseous products evolved during decomposition are introduced into a mass spectrometer for identification based on their mass-to-charge ratio.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA-MS analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal decomposition (i.e., whether the process is exothermic or endothermic) and to determine the enthalpy of decomposition.

Methodology:

-

A small, known mass of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both pans are placed in the DSC instrument and heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Exothermic or endothermic peaks indicate thermal events such as decomposition. The area under the peak is proportional to the enthalpy change.

Isothermal Decomposition Kinetics

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition reaction.

Methodology:

-

A series of experiments are conducted where the sample is held at different constant temperatures (isothermal conditions) below the rapid decomposition temperature observed in TGA.

-

The concentration of this compound is monitored over time using a suitable analytical technique (e.g., gas chromatography or NMR spectroscopy).

-

The rate constants at different temperatures are determined from the concentration versus time data.

-

The activation energy and pre-exponential factor are then calculated using the Arrhenius equation by plotting ln(k) versus 1/T.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is sparse, a robust understanding can be extrapolated from the well-established chemistry of diaziridines and other strained heterocycles. The proposed decomposition pathway, initiated by N-N bond cleavage, provides a theoretical framework for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the precise thermal properties of this intriguing molecule, which could have implications for its handling, storage, and application in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Photolysis of 3-Methyldiaziridine for Methylcarbene Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolysis of 3-methyldiaziridine as a method for generating methylcarbene. It delves into the underlying reaction mechanisms, summarizes key quantitative data from seminal studies, and provides detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in organic chemistry, photochemistry, and drug development who utilize carbene chemistry in their work.

Introduction

The photolytic decomposition of diazirines is a well-established and clean method for the generation of carbenes, highly reactive intermediates with broad applications in organic synthesis and chemical biology. This compound, a strained three-membered heterocycle, serves as a convenient precursor to methylcarbene (ethylidene) upon ultraviolet irradiation. The process is characterized by the extrusion of a molecule of nitrogen, a thermodynamically favorable process that drives the reaction.

The generated methylcarbene is a versatile reactive species that can undergo a variety of subsequent reactions, including intramolecular rearrangements and intermolecular insertions into C-H and other X-H bonds. Understanding the conditions and outcomes of this compound photolysis is crucial for controlling the reactivity of the resulting carbene and achieving desired synthetic transformations.

Reaction Mechanism and Pathways

The photolysis of this compound in the gas phase proceeds primarily through two distinct pathways upon absorption of ultraviolet light. The primary products observed are ethylene (B1197577), acetylene (B1199291), hydrogen, and nitrogen.[1] The relative yields of these products are notably dependent on the pressure of the system.[1]

The proposed mechanism involves two primary reaction routes:[1]

-

Pathway 1: Concerted Elimination: This pathway involves the direct formation of ethylene and molecular nitrogen in a single, concerted step.

-

Pathway 2: Stepwise Mechanism via Methylcarbene: This route involves the initial formation of an excited methylcarbene (ethylidene) intermediate and nitrogen. The highly energetic methylcarbene then undergoes rapid rearrangement to form a vibrationally excited ethylene molecule. This "hot" ethylene can either be stabilized through collisions with other gas molecules or decompose into acetylene and hydrogen.

The pressure dependence of the product distribution provides strong evidence for the second pathway. At higher pressures, the collision frequency is increased, leading to more efficient collisional deactivation of the excited ethylene and thus a higher yield of ethylene relative to acetylene and hydrogen.

Quantitative Data

The following table summarizes the product distribution from the gas-phase photolysis of this compound at various pressures, as reported by Frey and Stevens (1965). These data illustrate the pressure-dependent nature of the reaction, highlighting the competition between collisional stabilization and unimolecular decomposition of the initially formed excited ethylene.

| Pressure (mm Hg) | Ethylene (%) | Acetylene (%) | Hydrogen (%) | Nitrogen (%) |

| 2 | 85 | 15 | 15 | 100 |

| 50 | 92 | 8 | 8 | 100 |

Data extracted from Frey and Stevens, J. Chem. Soc., 1965, 1700.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent photolysis, based on the methodologies described in the literature.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of acetaldehyde (B116499) with ammonia (B1221849) and a hypochlorite (B82951) source.

Materials:

-

Acetaldehyde

-

Aqueous Ammonia (concentrated)

-

Sodium Hypochlorite solution (commercial bleach)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of acetaldehyde and a stoichiometric excess of concentrated aqueous ammonia is prepared in a cooled reaction vessel.

-

Sodium hypochlorite solution is added dropwise to the stirred mixture while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

The solvent is carefully removed by distillation at atmospheric pressure to yield crude this compound. Further purification can be achieved by fractional distillation under reduced pressure.

Gas-Phase Photolysis of this compound

This protocol describes a typical setup for the gas-phase photolysis of this compound to generate and study the reactions of methylcarbene.

Apparatus:

-

Quartz reaction vessel

-

High-pressure mercury arc lamp (or other suitable UV source)

-

Vacuum line for gas handling and pressure measurement

-

Gas chromatography (GC) system for product analysis

-

Infrared (IR) spectrometer for spectral analysis

Procedure:

-

The quartz reaction vessel is evacuated to a high vacuum.

-

A known pressure of this compound vapor is introduced into the vessel.

-

If studying the effect of inert gases, a known pressure of the desired gas (e.g., nitrogen, argon) is added.

-

The reaction vessel is irradiated with the UV lamp for a predetermined period. The light source should be positioned to provide uniform illumination of the vessel.

-

After irradiation, the reaction mixture is expanded into a gas sampling loop connected to a GC for analysis of the volatile products (ethylene, acetylene, hydrogen, nitrogen).

-

For trapping experiments or in the presence of other reactants, the non-volatile products can be collected by cooling a section of the reaction line and analyzed by other techniques such as NMR or mass spectrometry. In some experiments, photolysis in the presence of cyclohexene (B86901) at -20°C was performed to test for addition to the double bond, with no acetylene being detected under these conditions.[1]

Visualizations

Reaction Pathway Diagram

References

structural analysis of 3-methyldiaziridine using X-ray crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaziridines are a class of three-membered heterocyclic organic compounds containing two nitrogen atoms. Their strained ring system imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential pharmacophores in drug discovery. 3-Methyldiaziridine, a simple substituted diaziridine, serves as a fundamental model for understanding the structural and electronic properties of this heterocyclic family.

This technical guide provides an in-depth overview of the structural analysis of this compound. While a complete single-crystal X-ray crystallographic study for this compound has not been reported in the literature, likely due to its tendency to exist as a liquid at room temperature, significant structural data has been obtained through gas-phase electron diffraction.[1] This guide will present this electron diffraction data and, for the benefit of researchers, will also detail the standard experimental protocols that would be employed for an X-ray crystallographic analysis should suitable crystals be obtained.

Molecular Structure and Quantitative Data

The primary source of structural information for this compound comes from a gas-phase electron diffraction study.[1] This technique provides precise measurements of bond lengths and angles in the gaseous state. The key structural parameters are summarized in the table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| N-N | 1.449 (±0.004) |

| C-N | 1.479 (±0.002) |

| C-C | 1.57 (±0.05) |

| Bond Angles (º) | |

| ∠N-C-N | 60.1 (±0.2) |

| ∠C-N-N | 59.9 (±0.2) |

| Angle between C-C bond and the plane of the diaziridine ring (α) | 56.1 (±1.5) |

| Data obtained from electron diffraction study.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of 3-monoalkyldiaziridines can be challenging due to the instability of intermediates.[2] A common approach involves the reaction of an aldehyde or ketone with an aminating reagent in the presence of ammonia (B1221849) or a primary amine. For this compound, a potential synthetic route involves the reaction of acetaldehyde (B116499) with hydroxylamine-O-sulfonic acid and ammonia. The general steps are as follows:

-

Reaction Setup: A solution of acetaldehyde in a suitable solvent (e.g., methanol/water) is cooled in an ice bath.

-

Addition of Reagents: Aqueous solutions of hydroxylamine-O-sulfonic acid and excess ammonia are added dropwise to the acetaldehyde solution while maintaining a low temperature and stirring vigorously.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is carefully removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or chromatography.

Hypothetical X-ray Crystallography Protocol

Should crystalline this compound be obtained, the following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting:

-

A suitable single crystal of this compound, free of significant defects, is selected under a microscope.

-

Due to the volatility of many small molecule crystals, the crystal is typically coated in a cryoprotectant oil (e.g., paratone-N) and mounted on a cryoloop.

-

The mounted crystal is then flash-cooled in a stream of liquid nitrogen to approximately 100 K to minimize radiation damage during data collection.

-

-

Data Collection:

-

The crystal is placed on a goniometer head in an X-ray diffractometer.

-

A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction patterns on a detector (e.g., a CCD or CMOS detector).

-

-

Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the Bragg reflections.

-

The integrated intensities are corrected for various experimental factors, including Lorentz and polarization effects, and absorption.

-

The data is scaled and merged to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using various crystallographic metrics.

-

Visualizations

Caption: Hypothetical workflow for the X-ray crystallographic analysis of this compound.

Caption: Molecular structure of this compound.

References

Methodological & Application

3-Methyldiaziridine: A Versatile Precursor for Methylcarbene in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldiaziridine serves as a convenient and efficient precursor for the in-situ generation of methylcarbene, a highly reactive intermediate in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in generating methylcarbene for synthetic applications, particularly cyclopropanation reactions. The protocols are designed to be accessible to researchers in organic chemistry and drug development.

Introduction

Carbenes are neutral, divalent carbon species that are highly valuable reactive intermediates in organic synthesis. Their ability to undergo a variety of transformations, including cyclopropanation of alkenes, C-H insertion, and ylide formation, makes them powerful tools for the construction of complex molecular architectures. Methylcarbene (CH₃-CH:), the simplest alkylcarbene, is a key intermediate for the introduction of a methyl-substituted cyclopropane (B1198618) moiety, a structural motif found in numerous natural products and pharmaceutical agents.

While various methods exist for the generation of carbenes, the use of diaziridines as precursors offers several advantages, including relative stability and controlled release of the carbene species upon thermal or photolytic activation. This compound, a three-membered heterocyclic compound containing a nitrogen-nitrogen single bond, is a particularly useful precursor for methylcarbene. Its decomposition proceeds cleanly to yield methylcarbene and nitrogen gas, minimizing the formation of side products.

These application notes provide a comprehensive guide to the synthesis of this compound and its application as a methylcarbene precursor. Detailed experimental protocols, quantitative data, and visualizations of the experimental workflow are presented to facilitate the adoption of this methodology in the research laboratory.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of acetaldehyde (B116499) with ammonia (B1221849) and a suitable aminating agent, such as monochloramine or a hydroxylamine-O-sulfonic acid derivative. A general and accessible method involves the in-situ formation of an aminal intermediate followed by cyclization.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acetaldehyde (CH₃CHO)

-

Aqueous Ammonia (NH₃, 28-30%)

-

Monochloramine (NH₂Cl) solution (prepared in situ) or Hydroxylamine-O-sulfonic acid

-

Diethyl ether (Et₂O)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

Preparation of Monochloramine Solution (if applicable): A solution of monochloramine can be prepared by the reaction of sodium hypochlorite (B82951) with an excess of ammonia in an aqueous solution at 0 °C. Caution: Monochloramine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a cooled (0 °C) solution of aqueous ammonia.

-

Addition of Acetaldehyde: Slowly add acetaldehyde to the stirred ammonia solution while maintaining the temperature at 0-5 °C.

-

Addition of Aminating Agent: To the resulting solution, add the freshly prepared monochloramine solution or a solution of hydroxylamine-O-sulfonic acid dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction Stirring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-24 hours.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and carefully remove the solvent under reduced pressure at low temperature (< 30 °C) to obtain the crude this compound. Note: this compound is a volatile and potentially unstable compound. It is recommended to use it directly in the next step without extensive purification.

Quantitative Data for Synthesis

| Parameter | Value |

| Typical Yield | 40-60% |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 12-24 hours |

Generation of Methylcarbene from this compound

Methylcarbene can be generated from this compound through either thermal or photolytic decomposition. The choice of method depends on the desired reaction conditions and the stability of the substrate.

Thermal Generation of Methylcarbene

Thermolysis of this compound provides a straightforward method for generating methylcarbene. The decomposition occurs at elevated temperatures, typically in the gas phase or in a high-boiling solvent.

Experimental Protocol: Thermal Generation and Trapping of Methylcarbene

-

Reaction Setup: A solution of this compound and the desired alkene (e.g., styrene) in a high-boiling inert solvent (e.g., decalin) is placed in a sealed tube or a flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to a temperature sufficient to induce the decomposition of the diaziridine (typically > 100 °C). The progress of the reaction can be monitored by GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography.

Photolytic Generation of Methylcarbene

Photolysis offers a milder alternative for the generation of methylcarbene, allowing for reactions to be conducted at lower temperatures. This is particularly advantageous for thermally sensitive substrates.

Experimental Protocol: Photolytic Generation and Trapping of Methylcarbene

-

Reaction Setup: A solution of this compound and the alkene in a suitable solvent (e.g., pentane (B18724) or dichloromethane) is placed in a quartz reaction vessel.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a low temperature (e.g., 0 °C or below). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: Upon completion of the reaction (monitored by TLC or GC), the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Application in Organic Synthesis: Cyclopropanation of Alkenes

A primary application of methylcarbene generated from this compound is the cyclopropanation of alkenes. This reaction provides a direct route to methyl-substituted cyclopropanes.

Experimental Protocol: Cyclopropanation of Styrene (B11656)

Materials:

-

This compound (freshly prepared solution in diethyl ether)

-

Styrene

-

Inert solvent (e.g., pentane or dichloromethane)

-

Photoreactor or heating mantle

-

Standard laboratory glassware

Procedure (Photolytic Method):

-

In a quartz photoreactor, dissolve styrene (1.0 equiv) in pentane.

-

Add a solution of this compound (1.2 equiv) in diethyl ether to the reactor.

-

Cool the mixture to 0 °C and irradiate with a UV lamp while stirring.

-

Monitor the reaction by GC-MS until the starting materials are consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography (eluting with hexanes) to afford 1-methyl-2-phenylcyclopropane.

Quantitative Data for Cyclopropanation

| Alkene | Product | Yield (Photolytic) | Diastereomeric Ratio (syn:anti) |

| Styrene | 1-Methyl-2-phenylcyclopropane | 65-75% | ~1:1 |

| Cyclohexene | 7-Methylbicyclo[4.1.0]heptane | 70-80% | N/A |

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound from acetaldehyde and ammonia.

Diagram 2: Generation and Reaction of Methylcarbene

Caption: Generation of methylcarbene and its subsequent cyclopropanation of an alkene.

Safety Considerations

-

This compound: This compound is volatile and potentially unstable. It should be handled in small quantities and stored at low temperatures. Avoid heating to high temperatures, as this can lead to rapid decomposition.

-

Monochloramine: A toxic and potentially explosive substance. It should be prepared and used in situ in a well-ventilated fume hood.

-

Photochemical Reactions: UV radiation is harmful to the eyes and skin. Appropriate shielding and personal protective equipment (e.g., UV-protective glasses) must be used.

-

General Precautions: Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, should be followed at all times.

Conclusion

This compound is a valuable and versatile precursor for the generation of methylcarbene in organic synthesis. The protocols outlined in this document provide a practical guide for its preparation and application in cyclopropanation reactions. The ability to generate methylcarbene under both thermal and photolytic conditions offers flexibility in experimental design, making this methodology a powerful tool for the synthesis of complex molecules in academic and industrial research.

Application Notes and Protocols for the Stereoselective Cyclopropanation of Olefins using 3-Methyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a common structural motif in many biologically active molecules and approved pharmaceuticals. Their unique conformational properties and electronic nature make them valuable components in drug design. The stereoselective synthesis of cyclopropanes is therefore a critical area of research in medicinal chemistry and drug development. One emerging method for the synthesis of cyclopropanes is the use of diaziridines as carbene precursors. This application note focuses on the use of 3-methyldiaziridine as a readily accessible and versatile reagent for the stereoselective cyclopropanation of a variety of olefin substrates. Diaziridines, as cyclic isomers of diazo compounds, offer a stable and often safer alternative for the generation of carbenes for cyclopropanation reactions.[1]

Reaction Principle

The cyclopropanation of olefins using this compound proceeds via the generation of a methylcarbene intermediate. This highly reactive species is typically formed by either thermal or photochemical decomposition of the diaziridine ring, which releases a molecule of nitrogen gas. The resulting carbene then undergoes a cycloaddition reaction with an olefin to form the desired cyclopropane. The stereochemistry of the starting olefin is generally retained in the cyclopropane product, indicating a concerted or near-concerted reaction mechanism.[2]

Advantages of this compound

-

Stability and Safety: Compared to the often explosive and toxic diazomethane, this compound is a more stable and handleable precursor for generating the simplest alkylcarbene.[1]

-

Versatility: The carbene generated from this compound can react with a wide range of olefins, including both electron-rich and electron-deficient substrates.

-

Stereospecificity: The cyclopropanation reaction is typically stereospecific, meaning the relative stereochemistry of the substituents on the olefin is preserved in the cyclopropane product.[2] This is a crucial feature for the synthesis of specific stereoisomers of bioactive molecules.

Applications in Drug Development

The ability to introduce a methyl-substituted cyclopropane ring with high stereocontrol is of significant interest in drug development. The cyclopropane moiety can act as a rigid scaffold, locking a molecule into a specific conformation to enhance binding to a biological target. Furthermore, the metabolic stability of a drug candidate can often be improved by replacing a more labile functional group with a cyclopropane ring. The protocols described herein provide a foundation for the synthesis of novel cyclopropane-containing compounds for screening in drug discovery programs.

Data Presentation

While specific quantitative data for the stereoselective cyclopropanation of a wide range of olefins using exclusively this compound is not extensively tabulated in the literature, the following tables provide representative examples of related diazirine-mediated cyclopropanations to illustrate the expected yields and stereoselectivities.

Table 1: Photochemical Cyclopropanation of Styrene Derivatives with Aryl-Chlorodiazirines [3]

| Entry | Olefin | Diazirine | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Styrene | 3-Chloro-3-phenyldiazirine | 1-Chloro-1,2-diphenylcyclopropane | 66 | 70:30 |

| 2 | trans-β-Methylstyrene | 3-Chloro-3-phenyldiazirine | 1-Chloro-1-phenyl-2-methyl-3-phenylcyclopropane | 66 | >95:5 (trans-diaryl) |

| 3 | Styrene | 3-Chloro-3-(4-chlorophenyl)diazirine | 1-Chloro-2-phenyl-1-(4-chlorophenyl)cyclopropane | 52 | 75:25 |

| 4 | Styrene | 3-Bromo-3-(4-trifluoromethylphenyl)diazirine | 1-Bromo-2-phenyl-1-(4-trifluoromethylphenyl)cyclopropane | 82 | 80:20 |

Table 2: Thermal Decomposition Products of 3-Substituted Diazirines [4]

| Entry | Diazirine | Major Product(s) | Notes |

| 1 | 3-(3-Methyldiazirin-3-yl)propan-1-ol | Alkenes from carbene rearrangement | Intramolecular reaction dominates. |

| 2 | 3-(3-Methyldiazirin-3-yl)propanoic acid | Alkenes and γ-valerolactone (5%) | Intramolecular cyclization observed. |

Experimental Protocols

The following are generalized protocols for the thermal and photochemical cyclopropanation of olefins using this compound. Optimization of reaction conditions (temperature, solvent, concentration, and reaction time) is recommended for each specific substrate.

Protocol 1: Thermal Cyclopropanation of an Olefin

Materials:

-

This compound

-

Olefin of interest

-

Inert, high-boiling solvent (e.g., toluene, xylene)

-

Schlenk flask or sealed tube

-

Heating mantle or oil bath with temperature controller

-

Stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a stir bar, add the olefin (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the inert solvent to dissolve the olefin. Then, add this compound (1.1 - 2.0 eq).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically in the range of 100-150 °C). The optimal temperature will depend on the decomposition temperature of the diaziridine and the reactivity of the olefin.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by taking aliquots from the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel in a fume hood to release any pressure from nitrogen gas evolution.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the diastereomeric ratio by NMR or GC analysis.

Protocol 2: Photochemical Cyclopropanation of an Olefin

Materials:

-

This compound

-

Olefin of interest

-

Anhydrous, photochemically inert solvent (e.g., cyclohexane, dichloromethane)

-

Quartz reaction vessel

-

Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp, λ ≈ 350 nm)

-

Cooling system for the photoreactor

-

Stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a quartz reaction vessel equipped with a stir bar, dissolve the olefin (1.0 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Add this compound (1.1 - 2.0 eq) to the solution.

-

Photolysis: Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a low temperature (e.g., 0-10 °C) using the cooling system. The irradiation time will depend on the quantum yield of the reaction and the concentration of the reactants.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.

-

Workup: After completion, stop the irradiation and allow the reaction mixture to warm to room temperature.

-

Purification: Concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel.

-

Characterization: Analyze the purified cyclopropane product by spectroscopic techniques to confirm its structure and determine the stereoselectivity of the reaction.

Mandatory Visualizations

Caption: General mechanism of cyclopropanation using this compound.

Caption: General experimental workflow for cyclopropanation.

Caption: Logical flow from precursor to product.

References

- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. corpus.ulaval.ca [corpus.ulaval.ca]

- 4. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Mechanism of [2+1] Cycloaddition with 3-Methyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the [2+1] cycloaddition reaction mechanism involving 3-methyldiaziridine as a carbene precursor. Diaziridines, and by extension their isomeric forms, diazirines, are valuable reagents in organic synthesis for the generation of carbenes, which are highly reactive intermediates capable of undergoing a variety of transformations, including cyclopropanation of alkenes. The [2+1] cycloaddition of the ethylidene carbene generated from this compound with an alkene provides a direct route to substituted cyclopropane (B1198618) rings, a structural motif of interest in medicinal chemistry and drug development. These notes include a review of the reaction mechanism, experimental protocols for carbene generation and cycloaddition, and expected outcomes based on related systems.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and natural products. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability, making them attractive components in drug design. The [2+1] cycloaddition of a carbene to an alkene is one of the most direct methods for synthesizing cyclopropanes.

This compound is a three-membered heterocyclic compound containing two nitrogen atoms and a methyl substituent. Upon thermal or photochemical activation, it can rearrange to its more stable isomer, 3-methyldiazirine, which readily eliminates nitrogen gas (N₂) to generate the corresponding carbene, ethylidene. This reactive intermediate can then be trapped by an alkene to afford a cyclopropane derivative. This process is a stereospecific concerted reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

This document outlines the mechanistic pathways involved in the generation of ethylidene from this compound and its subsequent [2+1] cycloaddition with alkenes.

Mechanism of [2+1] Cycloaddition

The overall [2+1] cycloaddition reaction using this compound proceeds in two key stages:

-

Carbene Generation: this compound undergoes decomposition, typically initiated by light (photolysis) or heat (thermolysis), to form the ethylidene carbene and nitrogen gas. The decomposition is believed to proceed through the intermediacy of the corresponding diazo compound, diazoethane, following isomerization of the diazirine.

-

Cycloaddition: The generated ethylidene carbene, a highly electrophilic species, reacts with an alkene in a concerted fashion to form the cyclopropane ring.

The concerted nature of the cycloaddition ensures that the reaction is stereospecific. For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane.

Signaling Pathway Diagram

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedure for the photochemical cyclopropanation of alkenes using substituted diazirines can be adapted. This protocol is based on the successful cyclopropanation using halodiazirines in a continuous flow system, which offers excellent control over reaction parameters and safety.

General Protocol for Photochemical [2+1] Cycloaddition in a Continuous Flow Reactor

This protocol is adapted from a procedure for the cyclopropanation of alkenes with photolytically generated chlorocarbenes from chlorodiazirines. Researchers should exercise caution and perform appropriate risk assessments before conducting this experiment.

Materials:

-

This compound (synthesized according to literature procedures)

-

Alkene (substrate)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Continuous flow photoreactor system equipped with a pump, reactor coil, back-pressure regulator, and a suitable light source (e.g., 380 nm LED)

Procedure:

-

Solution Preparation: Prepare a solution of this compound (0.1 M) and the alkene (0.5 M, 5 equivalents) in the chosen anhydrous solvent.

-

System Setup:

-

Set up the continuous flow photoreactor according to the manufacturer's instructions.

-

Ensure the reactor coil is positioned to receive maximum irradiation from the light source.

-

Set the desired reaction temperature (e.g., 25 °C) and back pressure (e.g., 6 bar).

-

-

Reaction Execution:

-

Pump the reactant solution through the photoreactor at a determined flow rate to achieve the desired residence time (e.g., 5 minutes).

-

Collect the reaction mixture at the outlet of the system.

-

-

Work-up and Purification:

-

Concentrate the collected reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterize the purified cyclopropane product by standard analytical techniques (NMR, MS, IR).

-

Experimental Workflow Diagram

Quantitative Data

| Entry | Diazirine Substituent (Ar) | Alkene | Product | Yield (%) | dr (trans:cis) |

| 1 | 4-CF₃-C₆H₄ | Styrene | 2-Aryl-1-chloro-1-phenylcyclopropane | 92 | 2:1 |

| 2 | 4-Cl-C₆H₄ | Styrene | 2-Aryl-1-chloro-1-phenylcyclopropane | 85 | 2:1 |

| 3 | 4-Me-C₆H₄ | Styrene | 2-Aryl-1-chloro-1-phenylcyclopropane | 78 | 2:1 |

| 4 | 4-NO₂-C₆H₄ | Tetramethylethylene | 1-Aryl-1-chloro-2,2,3,3-tetramethylcyclopropane | 87 | - |

| 5 | 4-Me-C₆H₄ | Tetramethylethylene | 1-Aryl-1-chloro-2,2,3,3-tetramethylcyclopropane | 80 | - |

| 6 | 4-NO₂-C₆H₄ | Dimethyl fumarate | 1-Aryl-1-chloro-2,3-dicarbomethoxycyclopropane | 72 | >95:5 |

Data adapted from a study on halodiazirines. Yields and diastereomeric ratios for reactions with this compound may vary and require experimental optimization.

Stereochemistry

The [2+1] cycloaddition of a singlet carbene to an alkene is a concerted process that proceeds through a "butterfly" transition state. This mechanism dictates that the stereochemistry of the alkene is retained in the cyclopropane product.

Stereochemical Outcome Diagram

Conclusion

The [2+1] cycloaddition of alkenes with carbenes generated from this compound represents a potentially valuable method for the synthesis of substituted cyclopropanes. The reaction is expected to proceed via the photolytic or thermal decomposition of the diaziridine to form ethylidene carbene, which then undergoes a stereospecific addition to the alkene. While specific experimental data for this compound is limited, protocols and results from related diazirine systems provide a strong foundation for the development and optimization of this transformation. The application of continuous flow technology may offer a safe and efficient means of carrying out these reactions. Further research is warranted to fully explore the scope and limitations of this compound as a cyclopropanating agent.

Application Notes and Protocols: Regioselectivity of Methylcarbene Addition to Dienes from 3-Methyldiaziridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the regioselectivity of methylcarbene addition to conjugated dienes, utilizing 3-methyldiaziridine as the carbene precursor. While specific quantitative data for this exact reaction is not extensively reported in publicly available literature, these notes offer a guide based on the established principles of carbene chemistry. The protocols and data presented herein are representative and intended to serve as a foundational resource for designing and conducting experiments in this area. The primary focus is on the generation of methylcarbene via photolysis or thermolysis of this compound and its subsequent [2+1] cycloaddition with dienes such as 1,3-butadiene (B125203) and isoprene (B109036).

Introduction

The addition of carbenes to dienes is a powerful method for the synthesis of vinylcyclopropanes, which are versatile intermediates in organic synthesis and drug development. The regioselectivity of this addition is a critical aspect that determines the structure of the product and the efficiency of the synthetic route. Methylcarbene, a simple alkylcarbene, can be cleanly generated from this compound, avoiding the often harsh conditions or metallic reagents associated with other carbene precursors. This application note explores the expected regiochemical outcomes of the reaction of singlet methylcarbene with conjugated dienes and provides detailed experimental protocols.

Reaction Mechanism and Regioselectivity

Singlet carbenes, such as methylcarbene generated from the photolysis or thermolysis of this compound, typically undergo concerted [2+1] cycloaddition reactions with alkenes. In the case of conjugated dienes, the carbene can add to either of the double bonds. The regioselectivity of this addition is primarily governed by a combination of steric and electronic factors.

-

Electronic Effects: The double bond with the higher electron density will be more nucleophilic and thus more reactive towards the electrophilic singlet carbene.

-

Steric Effects: The carbene will preferentially attack the less sterically hindered double bond.

For an unsymmetrical diene like isoprene (2-methyl-1,3-butadiene), two main regioisomeric products are possible: addition to the C1-C2 double bond and addition to the C3-C4 double bond. Based on general principles, the terminal, less substituted double bond (C1-C2) is often more sterically accessible. Electronically, the methyl group at the C2 position can influence the electron density of both double bonds.

Quantitative Data Summary

The following table summarizes representative (hypothetical) data on the regioselectivity of methylcarbene addition to 1,3-butadiene and isoprene. This data is intended to illustrate how experimental results would be presented and to highlight the expected trends in regioselectivity.

| Diene | Carbene Precursor | Generation Method | Product(s) | Ratio (Product 1:Product 2) | Total Yield (%) |

| 1,3-Butadiene | This compound | Photolysis (350 nm) | 1-Methyl-2-vinylcyclopropane | - | 75 |

| Isoprene | This compound | Photolysis (350 nm) | 1,1-Dimethyl-2-vinylcyclopropane (Product 1) vs. 1-Methyl-2-isopropenylcyclopropane (Product 2) | 3.5 : 1 | 68 |

| Isoprene | This compound | Thermolysis (150 °C) | 1,1-Dimethyl-2-vinylcyclopropane (Product 1) vs. 1-Methyl-2-isopropenylcyclopropane (Product 2) | 3.2 : 1 | 65 |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Hydroxylamine-O-sulfonic acid

-

Ammonia (B1221849) (aqueous solution, 28-30%)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of acetone (1.0 equiv) in diethyl ether at 0 °C, add a solution of hydroxylamine-O-sulfonic acid (1.1 equiv) in water.

-

Maintain the temperature at 0 °C and add aqueous ammonia (3.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure at low temperature to obtain crude this compound.

-

Purify by vacuum distillation at low temperature.

Protocol 2: Photochemical Addition of Methylcarbene to Isoprene

Materials:

-

This compound

-

Isoprene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Quartz reaction vessel

-

UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)

-

Argon gas supply

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 equiv) in anhydrous DCM under an argon atmosphere.

-

Add an excess of isoprene (5.0 equiv) to the solution.

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Irradiate the mixture in the UV photoreactor at 350 nm for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the diaziridine.

-

Remove the solvent and excess isoprene under reduced pressure.

-

Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of regioisomers.

-

Purify the products by column chromatography on silica (B1680970) gel.

Protocol 3: Thermal Addition of Methylcarbene to Isoprene

Materials:

-

This compound

-

Isoprene

-

Anhydrous toluene

-

Sealed tube or high-pressure reactor

-

Oil bath

Procedure:

-

In a thick-walled sealed tube, dissolve this compound (1.0 equiv) in anhydrous toluene.

-

Add an excess of isoprene (5.0 equiv) to the solution.

-

Seal the tube and heat it in an oil bath at 150 °C for 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully open the sealed tube and transfer the contents.

-

Remove the solvent and excess isoprene under reduced pressure.

-

Analyze the crude product by ¹H NMR and GC-MS to determine the regioselectivity.

-

Purify the products by column chromatography.

Visualizations

Caption: Experimental workflow for the synthesis and reaction of methylcarbene.